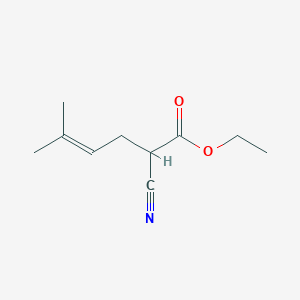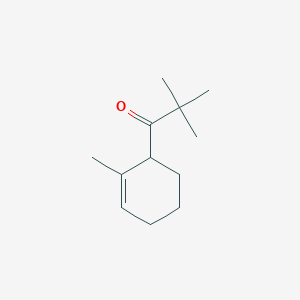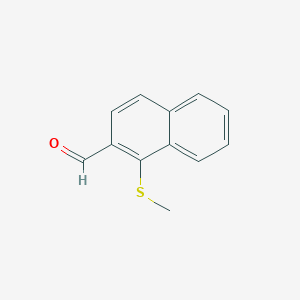
1-Methylsulfanylnaphthalene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylsulfanylnaphthalene-2-carbaldehyde is an organic compound belonging to the naphthalene family. This compound features a naphthalene ring substituted with a methylsulfanyl group at the first position and an aldehyde group at the second position. Its unique structure makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylsulfanylnaphthalene-2-carbaldehyde typically involves the introduction of the methylsulfanyl group and the aldehyde group onto the naphthalene ring. One common method is the Friedel-Crafts acylation followed by a series of functional group transformations. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methylsulfanylnaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products Formed:
Oxidation: 1-Methylsulfanylnaphthalene-2-carboxylic acid.
Reduction: 1-Methylsulfanylnaphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methylsulfanylnaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methylsulfanylnaphthalene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylsulfanyl group may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
1-Methylsulfanylnaphthalene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Methylsulfanylnaphthalene-1-carbaldehyde: Similar structure but with different substitution positions, leading to different chemical properties and reactivity.
Uniqueness: 1-Methylsulfanylnaphthalene-2-carbaldehyde is unique due to the specific positioning of the methylsulfanyl and aldehyde groups on the naphthalene ring, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C12H10OS |
|---|---|
Molecular Weight |
202.27 g/mol |
IUPAC Name |
1-methylsulfanylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H10OS/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-8H,1H3 |
InChI Key |
WATXBZCEQLSOMR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC2=CC=CC=C21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


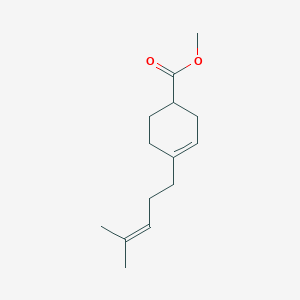
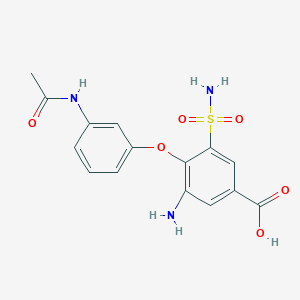
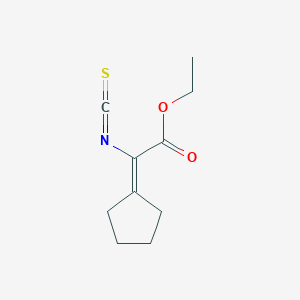
![1,1'-[(3-Methylphenyl)methylene]dipiperidine](/img/structure/B14655334.png)

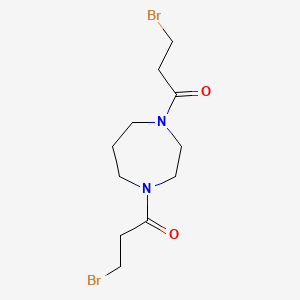

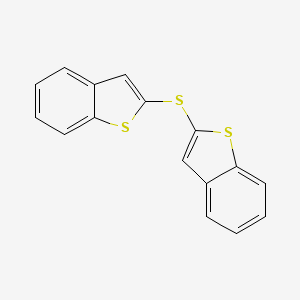

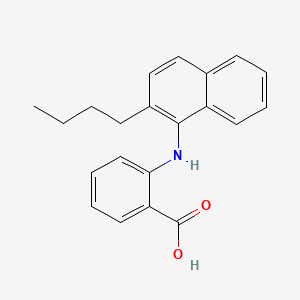
![2-[(4-Cyanoanilino)diazenyl]benzonitrile](/img/structure/B14655370.png)
